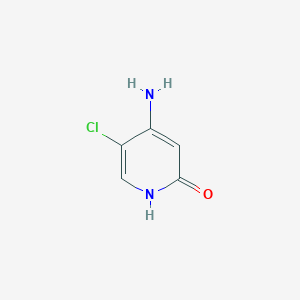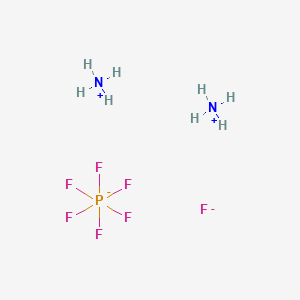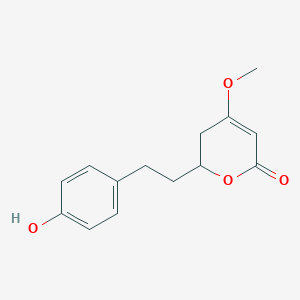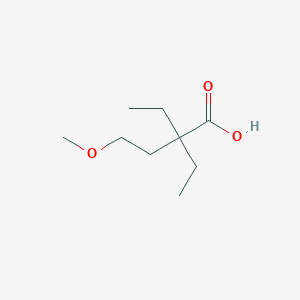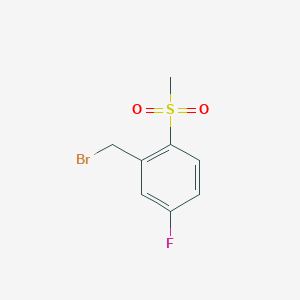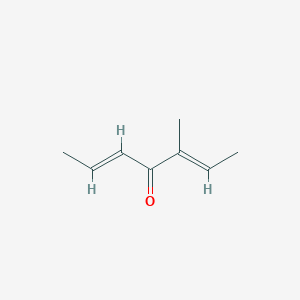
(2E,5E)-3-Methyl-2,5-heptadien-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-3-Methyl-2,5-heptadien-4-one is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-3-Methyl-2,5-heptadien-4-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base to form the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal oxides can be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(2E,5E)-3-Methyl-2,5-heptadien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or acids (e.g., hydrochloric acid) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(2E,5E)-3-Methyl-2,5-heptadien-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which (2E,5E)-3-Methyl-2,5-heptadien-4-one exerts its effects involves interactions with specific molecular targets. For example, its conjugated double bonds and ketone group can participate in various biochemical pathways, potentially affecting enzyme activity or cellular signaling processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
(2E,5E)-2,5-Heptadiene: Similar in structure but lacks the ketone functional group.
(2E,5E)-2,5-Dimethyl-2,5-hexadiene: Contains additional methyl groups, altering its chemical properties.
(2E,5E)-2,5-Dibenzylidenecyclopentanone: A related compound with a cyclopentanone ring structure.
Uniqueness
(2E,5E)-3-Methyl-2,5-heptadien-4-one is unique due to its specific combination of conjugated double bonds and a ketone group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
(2E,5E)-3-methylhepta-2,5-dien-4-one |
InChI |
InChI=1S/C8H12O/c1-4-6-8(9)7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+ |
Clave InChI |
AWDIPVATDWHUEJ-YDFGWWAZSA-N |
SMILES isomérico |
C/C=C/C(=O)/C(=C/C)/C |
SMILES canónico |
CC=CC(=O)C(=CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)
![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)
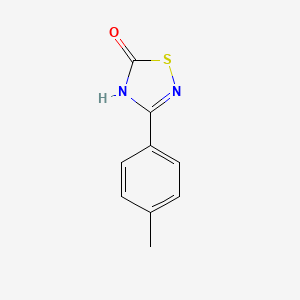
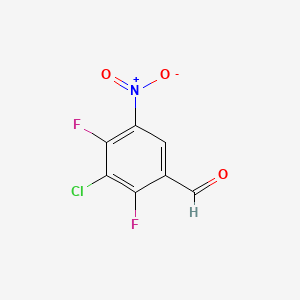
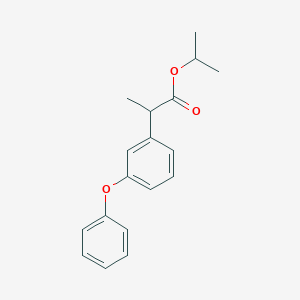
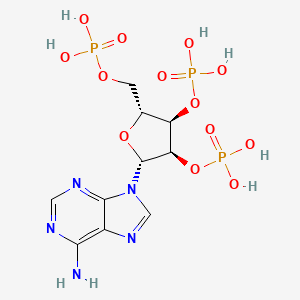

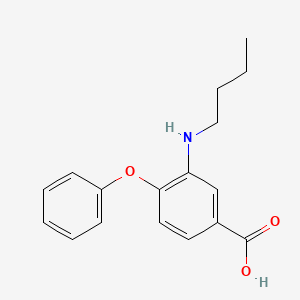
![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)
